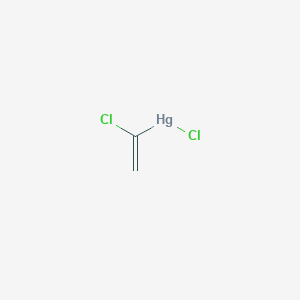

Chloro(1-chloroethenyl)mercury

Description

Contextualization within Vinyl Organomercury(II) Halides

Vinyl organomercury(II) halides are a class of organometallic compounds with the general formula R-Hg-X, where R is a vinyl group and X is a halogen (chlorine, bromine, or iodine). Chloro(1-chloroethenyl)mercury, with its chemical formula C₂H₂Cl₂Hg, is a specific example where the vinyl group is substituted with a chlorine atom, and the halide bonded to mercury is also chlorine. These compounds are noted for their stability under certain conditions, yet they serve as versatile reagents in various chemical transformations. thieme-connect.de

The manipulation of vinylmercury(II) compounds generally does not require special precautions against air and water, as they are relatively stable. thieme-connect.de However, like all organomercury compounds, they are assumed to be toxic. thieme-connect.de Compounds of the RHgX type are typically less volatile than their R₂Hg counterparts. thieme-connect.de

Historical Development and Evolution of Research on Vinylmercury Compounds

The exploration of organomercury compounds dates back to the late 19th century with Dimroth's discovery of electrophilic substitution of aromatic compounds by mercury(II) salts. thieme-connect.de This sparked interest in the formation of mercury-carbon bonds, leading to the development of various synthetic methods, including oxymercuration. thieme-connect.de

A significant advancement in the synthesis of vinylmercuric halides came in 1946, with a method involving the reaction of n-butyltrivinyltin with mercuric halides in ether. acs.org This provided a reliable route to vinylmercuric chloride, bromide, and iodide. acs.org Later, in 1957, further studies on vinyl derivatives of metals, including vinylmercuric halides, were published, expanding the understanding of their preparation and properties. acs.orgacs.org

A key reaction for the formation of this compound is the addition of mercuric chloride to acetylene (B1199291). publish.csiro.augoogle.com This reaction, when carried out in a chilled solution of hydrochloric acid, yields trans-2-chlorovinylmercuric chloride. publish.csiro.au The geometry of the resulting vinylmercury compound is of particular interest, with studies focusing on the synthesis of both cis and trans isomers of 2-chlorovinylmercuric chloride and their characterization using proton magnetic resonance spectra. publish.csiro.au

Significance of this compound in Modern Organometallic Research

This compound and related vinylmercury compounds continue to be relevant in modern organometallic research primarily due to their utility as synthetic intermediates. They undergo transmetalation reactions with other metals, which is a cornerstone of many cross-coupling reactions. csu.edu.aursc.orgcore.ac.uk

A significant application is in carbonylation reactions. Vinylmercury(II) compounds react readily with carbon monoxide in the presence of a palladium(II) catalyst to produce α,β-unsaturated carboxylic esters in high yields. core.ac.ukgoogle.com This method is valued for its stereospecificity, proceeding with retention of the vinyl group's configuration. core.ac.uk For instance, the carbonylation of trans-β-chlorovinylmercury(II) chloride has been studied for the synthesis of β-chloro-α,β-butenolides. core.ac.uk

Furthermore, vinylmercury compounds are precursors to other valuable organometallic reagents. They undergo rapid metal-lead exchange with lead tetraacetate to form vinyllead triacetates. csu.edu.aursc.org These intermediates can then be used in further synthetic transformations. rsc.org The reduction of vinylmercury chlorides with reagents like tributylstannane can yield vinylmercury hydrides, which are of interest for their spectroscopic properties and reactivity, although they exhibit low stability. nih.govacs.org

The study of the spectroscopic properties of compounds like this compound, including their NMR spectra, provides valuable insights into the nature of the carbon-mercury bond and the electronic interactions within the molecule. publish.csiro.auacs.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂H₂Cl₂Hg | guidechem.com |

| Molecular Weight | 297.53 g/mol | guidechem.com |

| CAS Number | 1190-78-9 | guidechem.com |

| Melting Point | 122-123 °C (for trans isomer) | publish.csiro.au |

| Synonyms | 1-chlorovinylmercuric chloride, Mercury, [(1E)-2-chloroethenyl]chloro- | guidechem.com |

Table 2: Related Vinylmercuric Halides

| Compound | Formula | Melting Point (°C) | Source |

| Vinylmercuric Chloride | CH₂=CH-HgCl | 185-186 | acs.org |

| Vinylmercuric Bromide | CH₂=CH-HgBr | 168-170 | acs.org |

| Vinylmercuric Iodide | CH₂=CH-HgI | 150-151.5 | acs.org |

Structure

2D Structure

Properties

CAS No. |

61906-99-8 |

|---|---|

Molecular Formula |

C2H2Cl2Hg |

Molecular Weight |

297.53 g/mol |

IUPAC Name |

chloro(1-chloroethenyl)mercury |

InChI |

InChI=1S/C2H2Cl.ClH.Hg/c1-2-3;;/h1H2;1H;/q;;+1/p-1 |

InChI Key |

ASLCLINMARHAAC-UHFFFAOYSA-M |

Canonical SMILES |

C=C(Cl)[Hg]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro 1 Chloroethenyl Mercury

Direct Mercuration and Electrophilic Substitution Approaches

The most direct method for the synthesis of chloro(1-chloroethenyl)mercury involves the electrophilic addition of a mercury(II) salt to an alkyne. Specifically, the reaction of acetylene (B1199291) with mercuric chloride (HgCl₂) serves as a primary example of this approach.

In this reaction, the mercuric ion (Hg²⁺) acts as an electrophile, attacking the electron-rich triple bond of the acetylene molecule. This initial step leads to the formation of a π-complex, which subsequently rearranges to a more stable vinylmercuric cation intermediate. The chloride ion then attacks this cation to yield the final product, this compound. This process is a form of electrophilic substitution where a hydrogen atom on the ethenyl group is effectively replaced by a chloromercuri group.

The reaction can be summarized as follows:

HC≡CH + HgCl₂ → ClHgCH=CHCl

Computational studies using the ab initio MP2 method have shown that this reaction proceeds via the formation of a π-complex between acetylene and HgCl₂. The calculated activation energy for the formation of cis-β-chlorovinylmercury chloride from this complex is 31 kcal mol⁻¹ researchgate.net.

Halogen-Mercury Exchange Reactions for Vinylmercury Formation

The general principle of halogen-mercury exchange involves the transfer of a halogen atom from the organic substrate to the mercury, with the concomitant formation of a carbon-mercury bond.

Transmetalation Routes from Other Organometallics

Transmetalation offers a versatile route to vinylmercurials, including this compound, by exchanging a metallic or metalloid group from an organometallic precursor with a mercury-containing moiety. Organotin and organoboron compounds are common precursors in these reactions.

From Organotin Precursors:

Vinyltin compounds can react with mercuric chloride, resulting in the cleavage of the vinyl-tin bond and the formation of a new vinyl-mercury bond. This reaction is driven by the relative electronegativities and bond strengths of the metals.

An example of such a reaction is:

R₃SnCH=CH₂ + HgCl₂ → R₃SnCl + CH₂=CHHgCl

The lability of the vinyl-tin bond makes this a favorable reaction for preparing vinylmercuric halides.

From Organoboron Precursors:

Organoboron compounds, such as vinylboranes, can also undergo transmetalation with mercury salts. The reaction of (2-chlorovinyl)dichloroborane with mercuric chloride has been investigated as a potential synthetic route. This method leverages the well-established chemistry of organoboranes in organic synthesis.

Stereoselective Synthesis and Control of Isomerism (e.g., E/Z Isomers)

The stereochemical outcome of the synthesis of this compound is of significant interest, as the product can exist as E and Z isomers. The geometry of the double bond is often determined by the reaction mechanism and the starting materials.

In the direct mercuration of acetylene with mercuric chloride, the reaction can lead to the formation of both cis and trans (or Z and E) isomers of β-chlorovinylmercuric chloride. Theoretical calculations have suggested that the cis-isomer may possess higher stability due to multiatomic exchange-correlative interactions within the Hg-C=C-Cl cluster researchgate.net.

The stereospecificity of transmetalation reactions can also be controlled. For instance, the reaction of cis- or trans-propenyllithium, formed from the corresponding organotin precursors, with other reagents has been shown to proceed with retention of the geometric configuration. This suggests that by using stereochemically pure vinyl organometallic precursors, it may be possible to synthesize specific isomers of this compound.

| Isomer | Description |

| E-isomer | The higher priority groups (based on Cahn-Ingold-Prelog rules) are on opposite sides of the double bond. |

| Z-isomer | The higher priority groups are on the same side of the double bond. |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound through the direct reaction of acetylene and mercuric chloride is understood to proceed via an electrophilic addition mechanism. The key steps are:

Formation of a π-complex: The electron-rich triple bond of acetylene interacts with the electrophilic mercury(II) ion to form a π-complex. This interaction weakens the triple bond.

Formation of a vinyl cation: The π-complex rearranges to a more stable vinyl cation, with the mercury atom bonded to one of the carbon atoms.

Nucleophilic attack: A chloride ion attacks the vinyl cation to form the final this compound product.

The stereochemistry of the addition can be influenced by the nature of the intermediate. A bridged mercurinium ion intermediate, similar to that proposed in the oxymercuration of alkenes, would lead to anti-addition. However, the formation of a more open vinyl cation could allow for both syn- and anti-addition, leading to a mixture of isomers.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

Key Optimization Parameters:

Temperature: The reaction temperature can significantly affect the reaction rate and the stability of the product. For the hydrochlorination of acetylene using a mercuric chloride catalyst, the temperature is typically maintained around 160°C and gradually increased as the catalyst deactivates fossee.org.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, and thus the reaction rate and product distribution.

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion and minimize unreacted starting materials.

Catalyst: In reactions involving catalysis, the choice and preparation of the catalyst are crucial for achieving high efficiency and selectivity.

Purification: Post-synthesis purification is essential for obtaining a product of high purity. Techniques such as crystallization, distillation, and chromatography can be employed to separate the desired compound from impurities. For instance, mercury-containing materials can be purified by converting the mercury to a soluble form, followed by reduction and separation google.com.

| Parameter | Effect on Synthesis |

| Temperature | Influences reaction rate and product stability. |

| Solvent | Affects solubility of reactants and reaction intermediates. |

| Reactant Ratio | Can be adjusted to maximize product formation. |

| Purification Method | Crucial for obtaining a high-purity product. |

Reactivity and Reaction Mechanisms of Chloro 1 Chloroethenyl Mercury

C-Hg Bond Reactivity: Electrophilic, Nucleophilic, and Radical Pathways

The carbon-mercury bond in chloro(1-chloroethenyl)mercury is a focal point of its chemical reactivity and can undergo cleavage through several distinct mechanisms: electrophilic, nucleophilic, and radical pathways. The polarization of this bond, with a partial negative charge on the carbon and a partial positive charge on the mercury atom, predisposes it to attack by a variety of reagents.

Electrophilic Cleavage: This is a common reaction pathway for organomercurials. Electrophiles attack the carbon atom of the C-Hg bond, leading to the displacement of the mercury moiety. The presence of the chlorine atom on the vinyl group can influence the electron density of the carbon atom, potentially affecting the rate and feasibility of electrophilic attack. Common electrophiles that can induce this cleavage include protons (from acids), halogens, and metal halides. The general mechanism involves the formation of a transient intermediate where the electrophile coordinates to the carbon, followed by the departure of the chloromercury group.

Radical Pathways: The C-Hg bond can also undergo homolytic cleavage to generate a vinyl radical and a mercury-centered radical. This process can typically be initiated by light (photolysis) or radical initiators. The resulting vinyl radical can then participate in various radical-mediated transformations, such as addition to alkenes or atom transfer reactions.

Transmetalation Reactions Involving this compound

Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of the synthetic utility of organomercurials, including this compound. This process allows for the generation of more reactive organometallic reagents that can then participate in a wide array of coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Adaptations)

Vinylmercurials are effective coupling partners in palladium-catalyzed reactions. The transmetalation of the 1-chloroethenyl group from mercury to a palladium center is a key step in the catalytic cycles of several important cross-coupling reactions.

Suzuki-Miyaura Coupling: In an adaptation of the Suzuki-Miyaura reaction, this compound can, in principle, serve as the organometallic partner, transferring its vinyl group to a palladium(II) intermediate. This would then undergo reductive elimination with an organic halide or triflate to form a new carbon-carbon bond. The presence of the chloro substituent on the vinyl group would be retained in the final product, offering a route to functionalized alkenes.

Heck Reaction: The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. wikipedia.org Organomercurials were used in early examples of Heck-type reactions, where they served as the source of the organic group that adds to the alkene. wikipedia.org In such a reaction, the 1-chloroethenyl group from this compound would be transferred to a palladium catalyst and then add across an alkene, followed by β-hydride elimination to yield a substituted diene.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. wikipedia.org Vinylmercurials can be utilized in Sonogashira-type couplings, where the 1-chloroethenyl group would be transferred to the palladium catalyst and subsequently couple with a terminal alkyne. This provides a synthetic route to chloro-substituted enynes.

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Organoboron compound | Palladium catalyst, Base | Chloro-substituted styrene or diene |

| Heck | This compound | Alkene | Palladium catalyst, Base | Chloro-substituted diene |

| Sonogashira | this compound | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Chloro-substituted enyne |

Copper-Mediated Coupling and Substitution Processes

Copper-mediated reactions provide an alternative to palladium-catalyzed transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Transmetalation from mercury to copper is a feasible process, generating an organocopper reagent in situ. These copper reagents can then undergo a variety of coupling reactions, such as Glaser coupling (for alkynes, though less relevant here) or Ullmann-type couplings with aryl halides. The reactivity of the resulting vinylcopper species would be influenced by the electronic nature of the chloro substituent.

Reactions with Main Group Organometallic Reagents

This compound can react with organometallic reagents of main group elements, such as organolithium or Grignard reagents. These reactions typically proceed via a transmetalation or metathesis mechanism. For example, reaction with an organolithium reagent (R-Li) could lead to the formation of a new organolithium species (1-chloroethenyllithium) and a mercury-containing byproduct. The newly formed organolithium reagent would then be available for subsequent reactions, acting as a potent nucleophile or base.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is also a site of reactivity, particularly for electrophilic addition reactions. The presence of the chlorine atom, an electron-withdrawing group, deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. However, under appropriate conditions, addition reactions can still occur.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition to the double bond of this compound would proceed through a mechanism involving the formation of a carbocationic intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. The presence of the chlorine atom and the chloromercury group will influence the stability of the possible carbocationic intermediates and thus direct the outcome of the reaction.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to the formation of a dihaloalkane derivative. The reaction is expected to proceed via a halonium ion intermediate, with subsequent nucleophilic attack by the halide ion.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would result in the formation of a haloalkane. The proton would add to the carbon atom that results in the more stable carbocation, and the halide would then attack this carbocation. The electron-withdrawing nature of the existing chlorine atom would likely direct the incoming proton to the carbon bearing the mercury group, placing the positive charge on the carbon bearing the chlorine, where it can be stabilized to some extent by resonance.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium |

| Copper |

| Organolithium reagents |

| Grignard reagents |

| Organoboron compounds |

| Terminal alkynes |

| Alkenes |

| Bromine |

| Chlorine |

| Hydrogen bromide |

Radical Additions to the Vinylic Moiety

The vinylic moiety of this compound is susceptible to radical additions, a process that proceeds via a free-radical chain mechanism. These reactions are typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical stimulation. libretexts.orglibretexts.org The resulting radical species then adds to the carbon-carbon double bond of the vinylmercurial.

The general mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is triggered by the generation of free radicals from an initiator.

Propagation: A series of self-sustaining reactions occurs. A radical adds to the double bond of this compound, forming a new radical intermediate. This intermediate can then react with another molecule, propagating the chain. libretexts.orglumenlearning.com

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. lumenlearning.com

The regioselectivity of the radical addition is influenced by the stability of the resulting radical intermediate. The addition of the radical to the carbon atom bearing the mercury-chloride group is generally favored due to the potential for stabilization of the adjacent radical center.

Substitution Reactions at the Vinyl Halide Moiety

The chlorine atom attached to the vinylic carbon in this compound can be displaced through nucleophilic substitution reactions. However, due to the increased s-character of the sp² hybridized carbon and the potential for resonance with the double bond, vinylic halides are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts.

Reactions with strong nucleophiles can proceed, particularly under conditions that favor an addition-elimination mechanism or through transition-metal catalysis. The mechanism of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with certain organocuprates or under palladium catalysis can facilitate the substitution of the vinyl chloride.

Thermal and Photochemical Decomposition Pathways and Rearrangements

This compound can undergo decomposition upon exposure to heat or light. The C-Hg bond is the most likely site of initial cleavage due to its lower bond dissociation energy compared to the C-C and C-Cl bonds.

Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-Hg bond can occur, generating a 1-chloroethenyl radical and a mercury(I) chloride radical. These reactive intermediates can then undergo a variety of subsequent reactions, including dimerization, disproportionation, or reaction with the solvent. The thermal decomposition of similar chlorinated organic compounds, such as chlorinated polyvinyl chloride (CPVC), proceeds through dehydrochlorination and the formation of polyene structures at elevated temperatures. nih.govnih.govresearchgate.net

Photochemical Decomposition: Irradiation with ultraviolet light can also induce homolytic cleavage of the C-Hg bond, leading to the formation of radical species. The photochemical decomposition pathway is often similar to the thermal one, with the energy for bond breaking supplied by photons rather than heat.

Rearrangements of the 1-chloroethenyl radical intermediate are possible, though significant rearrangements are less common for small vinylic radicals.

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data specifically for the transformations of this compound are not extensively available in the public domain. However, general principles of reaction kinetics and thermodynamics can be applied to understand its reactivity.

The rates of its reactions will be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, the rate of radical additions would be dependent on the rate of initiation and the concentrations of both the vinylmercurial and the radical initiator.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemistry of reactions involving this compound is a critical aspect, particularly in addition and substitution reactions.

In radical additions , the stereochemical outcome depends on the mode of addition to the double bond. The approach of the radical species can occur from either face of the planar vinylic moiety. If the substrate is prochiral, this can lead to the formation of a racemic mixture of enantiomers unless a chiral auxiliary or catalyst is employed to induce stereoselectivity. masterorganicchemistry.com

In reactions where a new stereocenter is formed, the potential for diastereoselectivity arises if there is already a stereocenter present in the reacting molecule or if the attacking reagent is chiral. The steric hindrance and electronic interactions between the existing chiral center and the approaching reagent will dictate the preferred direction of attack, leading to the preferential formation of one diastereomer over the other. rsc.org For example, in additions to chiral vinyl sulfimides, the diastereoselectivity is rationalized by the addition to the least-hindered face of the molecule. rsc.org

Theoretical and Computational Studies of Chloro 1 Chloroethenyl Mercury

Electronic Structure Analysis of the C-Hg Bond and Vinyl Group

The nature of the carbon-mercury (C-Hg) bond is a central aspect of the chemistry of organomercurials. In vinylmercury chloride, this bond is formed between an sp²-hybridized carbon of the vinyl group and the mercury atom. Computational methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic characteristics of this bond.

Natural Bond Orbital (NBO) analysis is a particularly insightful computational technique that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. For molecules like vinylmercury chloride, NBO analysis can quantify the hybridization of the atoms and the polarization of the bonds.

The C-Hg bond in vinylmercury chloride is expected to be significantly polar, with a notable ionic character due to the difference in electronegativity between carbon and mercury. NBO analysis would likely reveal a significant polarization of the C-Hg bonding orbital towards the carbon atom, resulting in a partial positive charge on the mercury atom and a partial negative charge on the carbon atom. This charge distribution is a key determinant of the molecule's reactivity.

Furthermore, the vinyl group's electronic structure is influenced by the presence of the HgCl moiety. The mercury atom can engage in hyperconjugative interactions with the π-system of the double bond. NBO analysis can quantify these interactions by examining the delocalization of electron density from the C=C π-bonding orbital to the empty orbitals associated with the C-Hg and Hg-Cl bonds, and vice-versa. These interactions can affect the bond lengths and vibrational frequencies of the vinyl group.

A hypothetical NBO analysis for vinylmercury chloride might yield data similar to that presented in the interactive table below, showcasing the polarization and hybridization of the key bonds.

| Bond | Polarization towards Atom 1 (%) | Polarization towards Atom 2 (%) | Hybridization of Atom 1 | Hybridization of Atom 2 |

|---|---|---|---|---|

| C-Hg | ~60 (C) | ~40 (Hg) | sp² | sd |

| C=C | 50 (C) | 50 (C) | sp² | sp² |

| Hg-Cl | ~30 (Hg) | ~70 (Cl) | sd | sp³ |

Conformational Analysis and Preferred Geometries

Conformational analysis of vinylmercury chloride would focus on the rotation around the C-Hg single bond. However, due to the linear or near-linear geometry preferred by mercury(II) compounds, significant rotational barriers are not expected unless there is considerable steric hindrance, which is not the case for the unsubstituted vinyl group. The primary determinant of the molecule's geometry is the arrangement that minimizes steric repulsion and maximizes favorable electronic interactions.

Computational geometry optimizations, typically performed using methods like DFT or Møller-Plesset perturbation theory (MP2), would predict the most stable three-dimensional structure. For vinylmercury chloride, a planar structure is expected to be the most stable conformation, with all atoms lying in the same plane. This arrangement maximizes the overlap between the p-orbitals of the vinyl group's π-system and allows for optimal hyperconjugative interactions with the mercury center.

The potential energy surface for rotation around the C-Hg bond would likely be very flat, indicating that deviations from planarity would not require a significant amount of energy. This has implications for the molecule's dynamics in different environments.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For vinylmercury chloride, several reaction pathways could be investigated, including its formation, decomposition, and reactions with electrophiles or nucleophiles.

For instance, the hydromercuration of acetylene (B1199291) with mercuric chloride to form a vinylmercury species is a plausible synthetic route. Computational modeling of this reaction would involve locating the transition state for the addition of the Hg-Cl bond across the triple bond. The calculated activation energy would provide insight into the reaction kinetics.

Decomposition pathways, such as the homolytic or heterolytic cleavage of the C-Hg bond, can also be modeled. These calculations would help to understand the thermal stability of the compound. The nature of the transition states for these processes would reveal the electronic changes that occur as the bond breaks.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for identifying and characterizing molecules.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei in vinylmercury chloride can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would predict the positions of the signals for the vinyl protons and carbons. The large spin-orbit coupling introduced by the heavy mercury atom can have a significant effect on the NMR parameters of nearby nuclei, a phenomenon that requires relativistic calculations for accurate prediction.

The following interactive table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for vinylmercury chloride.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| H (alpha to Hg) | 6.5 - 7.5 |

| H (beta, cis to Hg) | 5.5 - 6.5 |

| H (beta, trans to Hg) | 5.0 - 6.0 |

| C (alpha to Hg) | 130 - 140 |

| C (beta to Hg) | 120 - 130 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of vinylmercury chloride can be simulated by calculating the harmonic vibrational frequencies. These calculations, usually performed at the DFT level, predict the energies of the various vibrational modes of the molecule, such as the C-H stretches, C=C stretch, and the C-Hg stretch. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of the observed bands. The C-Hg stretching frequency is a particularly important diagnostic tool for studying the strength and nature of this bond.

Solvent Effects on Structure and Reactivity via Continuum Solvation Models

The properties and reactivity of molecules can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to account for the bulk effects of a solvent. mdpi.com These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule.

For vinylmercury chloride, these models can be used to calculate the solvation free energy in different solvents, providing insights into its solubility. Furthermore, by performing geometry optimizations within a continuum solvent, one can study how the solvent influences the molecular structure. For a polar molecule like vinylmercury chloride, a polar solvent is expected to stabilize the ground state and could potentially influence the bond polarities.

Relativistic Effects in Chloro(1-chloroethenyl)mercury Chemistry

Due to the high atomic number of mercury (Z=80), the inner electrons move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in accurate quantum chemical calculations of mercury-containing compounds. aps.org

Relativistic effects can be broadly divided into two categories: scalar relativistic effects and spin-orbit coupling.

Scalar Relativistic Effects: These effects arise from the relativistic mass-velocity correction and the Darwin term. They lead to a contraction and stabilization of the s and p orbitals and a destabilization and expansion of the d and f orbitals. For mercury, the contraction of the 6s orbital is particularly pronounced and is a key factor in its unique chemical properties. In vinylmercury chloride, scalar relativistic effects would influence the C-Hg bond length and strength, as well as the energies of the molecular orbitals.

Spin-Orbit Coupling: This is the interaction between the spin and orbital angular momenta of the electrons. For heavy elements like mercury, spin-orbit coupling is significant and can lead to the mixing of electronic states with different spin multiplicities. This can have a profound impact on the electronic spectra and reactivity of the molecule. For instance, it can influence the energies of excited states and provide pathways for intersystem crossing.

Accurate computational studies of vinylmercury chloride would therefore require the use of relativistic Hamiltonians, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) method, or the use of relativistic effective core potentials (RECPs) for the mercury atom. These methods are essential for obtaining reliable predictions of molecular properties and reactivity.

Applications of Chloro 1 Chloroethenyl Mercury in Organic Synthesis

Utilization as a Vinylic Precursor for Stereodefined Olefins

Vinylmercurials have historically served as valuable precursors for the synthesis of stereodefined olefins. The general principle involves the stereospecific synthesis of a vinylmercuric chloride, followed by a subsequent reaction that replaces the mercury moiety with another group while retaining the geometry of the double bond.

One common approach to synthesize vinylmercurials is through the hydroboration-mercuration of terminal alkynes. However, for a chloro-substituted vinylmercurial such as chloro(1-chloroethenyl)mercury, a more plausible synthetic route would involve the direct mercuration of a chloro-substituted alkyne. The stereochemical outcome of such reactions is often influenced by the reaction conditions and the nature of the substrates.

Once formed, these vinylmercuric chlorides can undergo a variety of transformations to yield stereodefined olefins. For instance, transmetalation to other metals like palladium or copper, followed by cross-coupling reactions, is a powerful method. The strength of the carbon-mercury bond allows for the selective transfer of the vinylic group.

Table 1: Potential Reactions for Stereodefined Olefin Synthesis

| Reaction Type | Reagents | Expected Product | Stereochemistry |

| Protonolysis | H⁺ | 1,1-dichloroethene | Retention |

| Halogenation | Br₂, I₂ | 1,1-dichloro-2-haloethene | Retention |

| Cross-coupling | R-X, Pd catalyst | 1-chloro-1-R-ethene | Retention |

Building Block for Complex Polyenes and Conjugated Systems

The synthesis of complex polyenes and conjugated systems often relies on the iterative coupling of smaller, functionalized building blocks. Vinylmercurials can play a crucial role in such strategies due to their stability and predictable reactivity in cross-coupling reactions. This compound, with its reactive carbon-mercury bond, could theoretically be employed in the construction of chlorinated polyenes.

The general strategy would involve the palladium-catalyzed cross-coupling of this compound with a vinyl halide or another organometallic reagent. The presence of the chloro substituent on the double bond could influence the electronic properties and reactivity of the resulting polyene.

Reagent in the Synthesis of Heterocyclic Compounds

Organomercury compounds have been utilized in the synthesis of various heterocyclic systems. The intramolecular cyclization of unsaturated substrates mediated by mercury(II) salts is a well-established method. While direct examples involving this compound are not readily found, one can extrapolate its potential use.

For instance, a molecule containing a nucleophilic group (e.g., an amine or a hydroxyl group) and a terminal alkyne could potentially undergo an intramolecular aminomercuration or oxymercuration, followed by the introduction of the chloro(1-chloroethenyl) group. Subsequent reductive demercuration would lead to the formation of a heterocyclic ring bearing a 1-chloroethenyl substituent.

Contributions to Methodology Development in Cross-Coupling Chemistry

The development of cross-coupling chemistry has been revolutionary in organic synthesis. While organotin, organoboron, and organozinc compounds are now more commonly used, organomercurials were historically important in the early development of these reactions.

The utility of vinylmercurials in cross-coupling reactions stems from their ease of preparation, stability, and the ability to undergo transmetalation with transition metal catalysts, most notably palladium. The reaction of a vinylmercuric chloride with an organic halide in the presence of a palladium catalyst (a reaction generally known as the Larock reaction) can form a new carbon-carbon bond. This compound could serve as a substrate in such reactions to introduce the 1-chloroethenyl moiety onto various organic scaffolds.

Table 2: Potential Cross-Coupling Partners for this compound

| Coupling Partner | Catalyst System | Resulting Structure |

| Aryl iodide | Pd(PPh₃)₄ | Aryl(1-chloroethenyl)benzene |

| Vinyl bromide | Pd(OAc)₂/P(o-tol)₃ | 1-chloro-4-substituted-1,3-butadiene |

| Acyl chloride | PdCl₂(PPh₃)₂ | 1-chloro-1-ethenyl ketone |

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. While the direct participation of this compound in well-established MCRs is not documented, its potential as a reactive component can be considered.

In a hypothetical MCR, this compound could act as a source of the 1-chloroethenyl nucleophile after transmetalation. For example, in a palladium-catalyzed three-component reaction involving an allene, an organic halide, and a nucleophile, the in-situ generated vinylpalladium species from this compound could potentially participate in the catalytic cycle.

Advanced Spectroscopic and Structural Characterization of Chloro 1 Chloroethenyl Mercury

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For an organomercury compound like Chloro(1-chloroethenyl)mercury, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹⁹Hg NMR provides comprehensive information about the molecular framework and the electronic environment of the mercury center.

High-Resolution ¹⁹⁹Hg NMR Spectroscopic Analysis

The ¹⁹⁹Hg nucleus, with a spin of 1/2 and a natural abundance of 16.87%, is well-suited for NMR studies. ¹⁹⁹Hg NMR is exceptionally sensitive to the coordination environment of the mercury atom, with chemical shifts spanning a very wide range (over 5000 ppm). This sensitivity makes it an excellent probe for studying ligand binding and electronic effects.

For this compound, the mercury atom is bonded to a chlorine atom and a vinyl carbon. This chemical environment would be expected to produce a single resonance in the ¹⁹⁹Hg NMR spectrum. The chemical shift (δ) provides insight into the electronic shielding of the mercury nucleus. Organomercury halides (RHgX) typically resonate in a specific region of the ¹⁹⁹Hg chemical shift range. The precise shift would be influenced by the solvent used for the analysis due to potential solvent coordination with the mercury center.

Hypothetical ¹⁹⁹Hg NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|

Note: The chemical shift is referenced relative to dimethylmercury (B1214916) (δ = 0 ppm). The expected value is an estimate based on data for similar alkyl and vinylmercury halides.

Detailed ¹³C and ¹H NMR Chemical Shift and Coupling Constant Assignments

¹H NMR Spectroscopy: The 1-chloroethenyl group possesses two chemically non-equivalent vinyl protons. These would appear as two distinct signals in the ¹H NMR spectrum, likely as doublets due to geminal coupling (²JHH). The chemical shifts are influenced by the electronegativity of the chlorine atom and the electron-withdrawing effect of the chloromercuri (-HgCl) group. Furthermore, coupling to the ¹⁹⁹Hg nucleus (²JHgH) would result in the appearance of "satellite" peaks flanking the main proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbons of the 1-chloroethenyl ligand. The carbon atom directly bonded to the mercury (C1) would be significantly influenced by the heavy atom, and its chemical shift and coupling constant (¹JC-Hg) would be diagnostic. The second carbon (C2), bonded to the chlorine, would appear at a different chemical shift. The large one-bond mercury-carbon coupling constant is a key feature in identifying the point of attachment.

Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)

Interactive Table: Hypothetical ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ha (geminal to Cl) | 6.15 | d | ²JHH = 2.5 Hz, ²JHgH = 240 Hz |

| Hb (cis to Cl) | 5.80 | d | ²JHH = 2.5 Hz, ³JHgH = 120 Hz |

Interactive Table: Hypothetical ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (¹JC-Hg, Hz) |

|---|---|---|

| C1 (-HgCl) | 135.0 | ~ 2300 Hz |

| C2 (-Cl) | 128.5 | N/A |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two vinyl protons (Hₐ and Hₑ), confirming their geminal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the Hₐ signal and the C2 signal, and between the Hₑ signal and the C2 signal, unequivocally assigning the protonated carbon.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

The analysis would be expected to reveal a largely linear C-Hg-Cl bond angle, which is characteristic of di-coordinated mercury(II) compounds. Key structural parameters that would be determined include the lengths of the Hg-C and Hg-Cl bonds, the C=C double bond, and the C-Cl bond. The crystal packing would reveal any significant intermolecular interactions, such as weak Hg···Cl contacts, which are common in the solid-state structures of organomercury halides.

Hypothetical X-ray Crystallographic Data

Interactive Table: Hypothetical Crystal Data and Structure Refinement

| Parameter | Expected Value |

|---|---|

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or Pbca |

| Bond length (Hg-Cl) | ~ 2.35 Å |

| Bond length (Hg-C) | ~ 2.08 Å |

| Bond length (C=C) | ~ 1.34 Å |

| Bond angle (C-Hg-Cl) | ~ 175-180° |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. For this compound, these techniques would identify characteristic vibrational modes.

C=C Stretch: A strong band corresponding to the carbon-carbon double bond stretch (νC=C) is expected.

C-H Stretches and Bends: Vibrations associated with the vinyl C-H bonds would appear in their characteristic regions.

C-Cl Stretch: The carbon-chlorine stretching frequency (νC-Cl) would be readily identifiable.

Hg-C and Hg-Cl Stretches: The most diagnostic peaks for this molecule would be the low-frequency vibrations corresponding to the mercury-carbon (νHg-C) and mercury-chlorine (νHg-Cl) stretches. These are often strong in the Raman spectrum and provide direct evidence of the bonds to the metal center.

Hypothetical Vibrational Spectroscopy Data

Interactive Table: Hypothetical FT-IR and Raman Peak Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| ν(C-H) | 3050 - 3150 | FT-IR, Raman |

| ν(C=C) | ~ 1610 | FT-IR, Raman (strong) |

| ν(C-Cl) | 700 - 800 | FT-IR (strong) |

| ν(Hg-C) | 500 - 600 | Raman, FT-IR |

| ν(Hg-Cl) | 300 - 400 | Raman (strong), FT-IR |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Abundance

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. The mass spectrum of this compound would be characterized by a complex molecular ion region due to the rich isotopic distributions of both mercury and chlorine.

Isotopic Pattern: Mercury has seven stable isotopes, with ²⁰²Hg (29.86%) being the most abundant. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The combination of these patterns would create a unique and highly characteristic cluster of peaks for the molecular ion [C₂H₂Cl₂Hg]⁺. The presence of two chlorine atoms would lead to M, M+2, and M+4 peaks in a specific ratio, which is further complicated by the mercury isotopes. chemguide.co.ukyoutube.com

Fragmentation: Common fragmentation pathways in electron ionization mass spectrometry (EI-MS) would likely involve the cleavage of the Hg-C and Hg-Cl bonds. Expected fragment ions would include [C₂H₂ClHg]⁺ (loss of Cl), [HgCl]⁺, and the organic fragment [C₂H₂Cl]⁺. The relative abundances of these fragments would provide additional structural information.

Hypothetical Mass Spectrometry Data

Interactive Table: Hypothetical Fragmentation Pattern

| m/z (for most abundant isotopes ²⁰²Hg, ³⁵Cl) | Proposed Fragment Ion |

|---|---|

| 298 | [C₂H₂³⁵Cl₂²⁰²Hg]⁺ (Molecular Ion) |

| 263 | [C₂H₂³⁵Cl²⁰²Hg]⁺ |

| 237 | [²⁰²Hg³⁵Cl]⁺ |

| 61 | [C₂H₂³⁵Cl]⁺ |

Photoelectron Spectroscopy for Valence Electronic Structure Determination

The valence electronic structure of this compound is primarily determined by the molecular orbitals arising from the interactions between the mercury 6s and 5d orbitals, the chlorine 3p orbitals, and the π and σ orbitals of the 1-chloroethenyl group. The ionization energies corresponding to the removal of electrons from these orbitals provide a map of the molecule's electronic landscape.

Detailed Research Findings from Analogous Compounds

To approximate the valence photoelectron spectrum of this compound, we can consider the known ionization energies of analogous compounds. For instance, studies on simple vinyl halides provide information on the ionization potentials of the C=C π bond and the chlorine lone pairs. Similarly, data from organomercurials like dimethylmercury and mercuric chloride offer insights into the character and energy of the Hg-C and Hg-Cl bonds, as well as the involvement of the mercury 5d orbitals in bonding.

Research on the photoelectron spectra of mercury(II) compounds has provided evidence for the involvement of the inner 5d electrons in covalent bonding. rsc.org In compounds like dimethylmercury, the ionization of the mercury 5d electrons is observed, indicating their contribution to the molecular orbitals. rsc.org The experimental photoelectron spectrum of mercuric chloride reveals the valence region to be composed of molecular orbitals from the hybridization of chlorine 3p and mercury 6s orbitals, with binding energies typically in the range of 11.0 eV to 14.0 eV. researchgate.net

By combining these observations, we can predict the key features of the photoelectron spectrum of this compound. The lowest ionization energy would likely correspond to the removal of an electron from the C=C π orbital, perturbed by the presence of the mercury and chlorine atoms. The subsequent ionizations would involve the non-bonding chlorine 3p lone pair orbitals and the σ orbitals associated with the C-Hg and C-Cl bonds. At higher binding energies, the ionization of electrons from orbitals with significant mercury 5d character would be expected.

Interactive Data Table of Expected Ionization Energies

The following table presents a qualitative prediction of the principal valence ionization energies for this compound based on the analysis of related compounds. The assignments are based on the expected ordering of molecular orbitals in terms of their energy.

| Molecular Orbital (MO) Character | Predicted Ionization Energy (eV) | Contributing Fragments |

| π(C=C) | 9.0 - 10.5 | 1-chloroethenyl |

| n(Cl) | 10.5 - 12.0 | Chlorine |

| σ(C-Hg) | 11.0 - 12.5 | C-Hg bond |

| σ(C-Cl) | 11.5 - 13.0 | C-Cl bond |

| σ(Hg-Cl) | 12.0 - 13.5 | Hg-Cl bond |

| 5d(Hg) | 13.0 - 15.0 | Mercury |

This predictive analysis, grounded in the experimental data of analogous compounds, provides a robust framework for understanding the valence electronic structure of this compound as would be revealed by photoelectron spectroscopy. The precise ionization energies and the extent of mixing between the fragment orbitals would, of course, require direct experimental measurement or high-level theoretical calculations for the specific molecule.

Comparative Studies with Other Vinyl Organometallic Compounds

Comparison of Reactivity and Selectivity with Vinyl Organolithium and Grignard Reagents

The reactivity of vinyl organometallic compounds is largely dictated by the polarity of the carbon-metal bond. In vinyl organolithium and vinylmagnesium halides (Grignard reagents), the significant difference in electronegativity between carbon and the electropositive metals (Li and Mg) results in a highly polar, ionic-like bond. This high polarity imparts strong nucleophilic and basic character to the vinyl carbon. Consequently, these reagents are exceptionally reactive, readily adding to a wide range of electrophiles such as aldehydes, ketones, and esters.

However, this high reactivity comes at the cost of selectivity. Vinyl organolithium and Grignard reagents are powerful bases, capable of deprotonating even weakly acidic protons found in alcohols, amines, and terminal alkynes. This lack of chemoselectivity often necessitates the use of protecting groups for sensitive functionalities within a molecule, adding steps to a synthetic sequence. Furthermore, their high reactivity can lead to side reactions, such as self-condensation or reduction, particularly with sterically hindered substrates.

In stark contrast, chloro(1-chloroethenyl)mercury features a much more covalent carbon-mercury bond. The smaller electronegativity difference between carbon and mercury results in a significantly less polarized bond, rendering the vinyl carbon less nucleophilic and substantially less basic. This attenuated reactivity is a cornerstone of its synthetic utility. This compound is generally stable towards water and does not react with functional groups that are incompatible with Grignard or organolithium reagents, such as esters, amides, and nitriles, under typical conditions. This inherent stability allows for excellent functional group tolerance and high chemoselectivity in complex molecule synthesis, where direct reaction at a specific site is desired without disturbing other reactive centers.

| Property | Vinyl Organolithium | Vinyl Grignard Reagents | This compound |

|---|---|---|---|

| C-Metal Bond Polarity | High | High | Low |

| Reactivity (Nucleophilicity/Basicity) | Very High | High | Moderate to Low |

| Functional Group Tolerance | Low | Low | High |

| Chemoselectivity | Low | Low | High |

| Need for Protecting Groups | Often Required | Often Required | Rarely Required |

Contrasting Behavior with Vinyl Organotin and Organosilicon Compounds

Vinyl organotin (vinylstannanes) and vinyl organosilicon (vinylsilanes) compounds, like vinylmercurials, possess more covalent carbon-metal(loid) bonds and exhibit greater stability and functional group tolerance compared to their lithium and magnesium analogs. However, their reactivity patterns diverge significantly.

Vinylstannanes are most renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. In these reactions, the vinylstannane acts as the nucleophilic partner, transferring its vinyl group to an organic halide or triflate electrophile in the presence of a palladium catalyst. While vinylmercury compounds also participate in palladium-catalyzed couplings, the toxicity of tin compounds is a significant drawback of Stille chemistry.

Vinylsilanes are generally the least nucleophilic among these vinyl organometallics. The carbon-silicon bond is very stable, and as a result, vinylsilanes are poor nucleophiles on their own. Their reactions with electrophiles, a process of electrophilic substitution, typically require activation. For potent electrophiles, the reaction may proceed directly. However, for weaker electrophiles like aldehydes or ketones, a Lewis acid is often necessary to activate the electrophile, or a fluoride (B91410) source (e.g., TBAF) is used to generate a more reactive hypervalent silicate (B1173343) species. This contrasts with the behavior of this compound, which can react with various electrophiles, often under palladium catalysis, without the need for the specific activators required for vinylsilanes.

| Compound Type | Primary Application | Activation Method | Relative Nucleophilicity |

|---|---|---|---|

| Vinylmercurial | Electrophilic substitution, Pd-catalyzed cross-coupling | Often Pd(0) catalyst | Moderate |

| Vinylstannane | Stille cross-coupling | Pd(0) catalyst | Moderate |

| Vinylsilane | Electrophilic substitution | Lewis Acid or Fluoride ion | Low |

Analogies and Differences with Other Vinylmercury Halides (e.g., Bromo, Iodo)

The fundamental structure of vinylmercury halides (Cl, Br, I) is analogous; they all feature a vinyl group and a halide atom covalently bonded to a mercury(II) center. The primary differences in their chemical behavior stem from the nature of the mercury-halogen bond. The reactivity of organic halides in many reactions, including nucleophilic substitution and palladium-catalyzed couplings, generally follows the order I > Br > Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group.

A similar trend can be anticipated for vinylmercury halides. The Hg-X bond strength decreases from Cl to Br to I. This has two major implications:

Reactivity in Cross-Coupling: In palladium-catalyzed reactions that proceed via an oxidative addition or transmetalation step involving the Hg-X bond, the iodo analogue, iodo(1-chloroethenyl)mercury, would be expected to be the most reactive, followed by the bromo and then the chloro derivative. The weaker Hg-I bond facilitates faster reaction rates under milder conditions.

Lewis Acidity: The electronegativity of the halide influences the electrophilicity (Lewis acidity) of the mercury center. Chlorine, being the most electronegative, withdraws the most electron density, which could make the mercury atom in this compound a stronger Lewis acid compared to the bromo and iodo counterparts.

Therefore, while all vinylmercury halides serve as sources for the 1-chloroethenyl group, the choice of halide allows for the fine-tuning of reactivity for specific applications.

Influence of the Halide Ligand on Organomercury Reactivity

Inductive Effect: The electronegativity of the halide (F > Cl > Br > I) directly impacts the polarization of the Hg-X bond and, by extension, the entire molecule. A more electronegative halide, like chloride, increases the partial positive charge on the mercury atom, enhancing its Lewis acidity. This can be crucial in reactions where the organomercurial coordinates to a substrate or catalyst. For instance, in reactions involving chelation control, a more Lewis acidic mercury center may lead to stronger coordination and higher stereoselectivity.

Bond Strength and Leaving Group Ability: As noted previously, the Hg-X bond strength decreases down the halogen group (Hg-Cl > Hg-Br > Hg-I). In reactions where the cleavage of this bond is part of the rate-determining step, such as in certain transmetalation cycles with transition metal catalysts, the compounds with weaker bonds (Hg-I) will react faster. The halide ion's ability to act as a leaving group also follows this trend (I⁻ > Br⁻ > Cl⁻).

Steric Effects: While less pronounced than the electronic effects for Cl, Br, and I, the size of the halide ligand can play a role in sterically congested environments, potentially influencing reaction rates and selectivities.

This "halide effect" provides a tool for modulating the reactivity of vinylmercury reagents. This compound, with the strongest Hg-X bond, is the most stable and least reactive in pathways involving Hg-X cleavage, while its iodo counterpart would be the most labile and reactive.

Future Research Directions and Unexplored Avenues in Chloro 1 Chloroethenyl Mercury Chemistry

The exploration of chloro(1-chloroethenyl)mercury, while rooted in foundational organometallic chemistry, continues to present avenues for future research. The inherent toxicity and environmental concerns associated with mercury compounds have steered much of the recent focus away from their widespread application. However, investigating the fundamental properties and potential niche applications of specific organomercurials like this compound under modern research paradigms offers significant opportunities for scientific advancement. Future efforts are increasingly directed towards enhancing sustainability, uncovering new chemical behaviors, integrating advanced processing technologies, employing computational design, and deepening the understanding of its fundamental coordination chemistry.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for Chloro(1-chloroethenyl)mercury, and what analytical methods validate its purity?

- Methodological Answer : this compound (CAS 61906-99-8) is synthesized via organomercury reactions, often involving mercury(II) chloride and vinyl chloride derivatives. Key steps include controlled stoichiometry and inert atmosphere conditions to prevent side reactions. Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual mercury impurities. Literature reviews of mercury-chlorine interactions highlight the importance of reaction temperature (≤50°C) to avoid decomposition .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Storage in airtight, amber-glass containers under nitrogen at 4°C minimizes degradation. Handling requires PPE (gloves, goggles, lab coats) and fume hoods to limit inhalation exposure. Spill management protocols include immediate neutralization with activated carbon or sodium sulfide to immobilize mercury. Institutional safety guidelines, aligned with EPA and OSHA standards, should be reviewed prior to experimental work .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with free chlorine in aqueous systems?

- Methodological Answer : In alkaline aqueous environments, free chlorine oxidizes this compound to Hg²⁺ ions and chloroethylene derivatives. Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order dependence on chlorine concentration. Experimental setups should include pH control (pH 9–11) and dissolved oxygen monitoring to replicate industrial wastewater conditions, as demonstrated in sludge detoxification studies .

Q. How do environmental factors (e.g., pH, organic matter) influence the stability and degradation pathways of this compound in soil?

- Methodological Answer : Degradation is pH-dependent: acidic soils (pH <5) favor hydrolysis to HgCl₂ and vinyl chloride, while neutral to alkaline conditions promote complexation with humic acids. Accelerated aging tests (e.g., 30-day soil incubation at 25°C) combined with GC-MS analysis of leachates can identify transformation products. Conflicting stability data in literature may arise from variations in soil organic carbon content, necessitating controlled replication studies .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography is definitive for resolving bond-length discrepancies in mercury-alkenyl complexes. For dynamic studies, time-resolved Raman spectroscopy tracks vibrational modes under thermal stress (e.g., 25–100°C). Comparative analysis with related compounds, such as chloro(cyclopropyl)mercury (CAS 88947-44-8), aids in assigning spectral features .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported toxicity profiles of this compound across in vitro assays?

- Methodological Answer : Discrepancies may stem from differences in cell line susceptibility (e.g., HepG2 vs. HEK293) or mercury speciation during assay preparation. Standardized protocols should include ICP-MS verification of dissolved mercury concentrations and negative controls with inert mercury complexes (e.g., HgS). Meta-analyses of existing data using PRISMA guidelines are recommended to identify confounding variables .

Experimental Design and Validation

Q. What methodologies optimize the detection of this compound in environmental samples at trace concentrations?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 ppb in water samples. For soil, microwave-assisted digestion with HNO₃/HCl followed by cold-vapor atomic fluorescence spectroscopy (CV-AFS) enhances recovery rates. Method validation should include spike-and-recovery experiments across matrices (e.g., freshwater, saline water) to assess interference .

Environmental Impact and Mitigation

Q. What bioremediation strategies show promise for mitigating this compound contamination?

- Methodological Answer : Mercury-resistant bacteria (e.g., Pseudomonas putida strains) expressing mer operons can reduce Hg(II) to volatile Hg⁰. Pilot studies using bioaugmented soil columns demonstrate 60–80% mercury removal over 14 days. Synergy with phytoremediation (e.g., Brassica juncea) enhances uptake efficiency. Field trials require monitoring of methylmercury byproducts via LC-ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.